molecular formula C19H14FN5O3 B2373395 2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-32-8

2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2373395
CAS RN: 899946-32-8
M. Wt: 379.351
InChI Key: VNUHSQJULPQBBV-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group is a bicyclic structure with nitrogen atoms, and the phenyl and fluorophenoxy groups are aromatic rings. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Future Directions

Given the presence of a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, this compound could potentially be of interest in medicinal chemistry for the development of new pharmaceuticals . Further studies would be needed to explore its biological activity and potential applications.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c20-15-8-4-5-9-16(15)28-11-17(26)23-24-12-21-18-14(19(24)27)10-22-25(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUHSQJULPQBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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